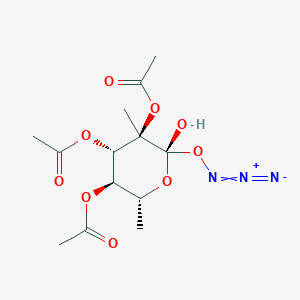
Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide typically involves the acetylation of methyl beta-D-glucopyranuronoside followed by the introduction of the azide group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The azide group can be introduced by treating the acetylated glucopyranuronoside with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
化学反应分析
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride: Used for acetylation.
Pyridine: Catalyst for acetylation.
Dimethylformamide (DMF): Solvent for azide introduction.
Acids/Bases: For hydrolysis of acetyl groups.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions involving the azide group.
Hydroxylated Derivatives: Formed from the hydrolysis of acetyl groups.
科学研究应用
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
作用机制
The mechanism of action of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can be compared with other similar compounds, such as:
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Similar in structure but with benzyl groups instead of acetyl groups.
Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide: Similar in structure but with a bromide group instead of an azide group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but without the azide group.
属性
分子式 |
C13H19N3O9 |
|---|---|
分子量 |
361.30 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxy-6-hydroxy-2,5-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H19N3O9/c1-6-10(21-7(2)17)11(22-8(3)18)12(5,24-9(4)19)13(20,23-6)25-16-15-14/h6,10-11,20H,1-5H3/t6-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
BVGGXJNHEBZUAZ-HVWSPFAKSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@]([C@](O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


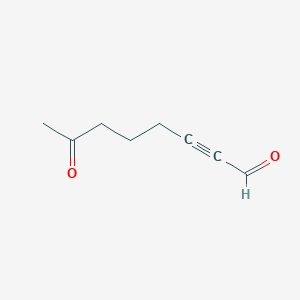
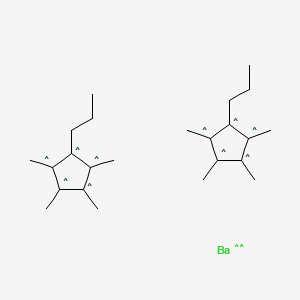
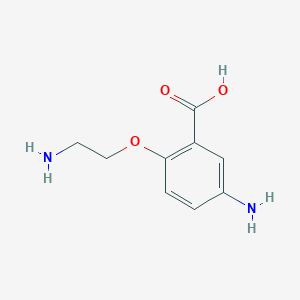
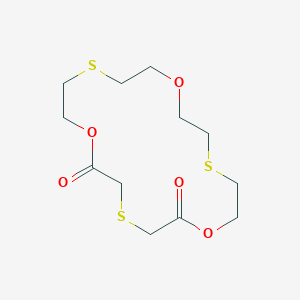
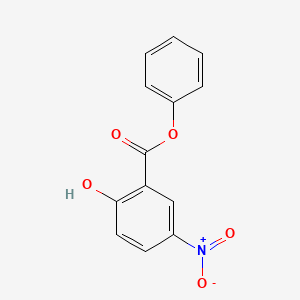
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
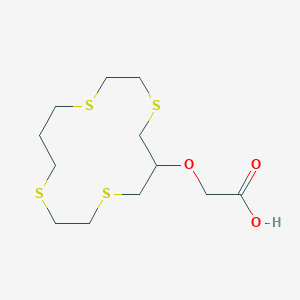
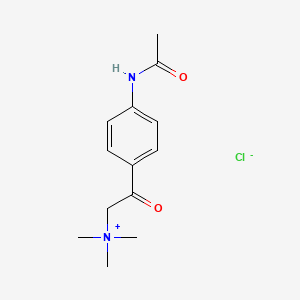


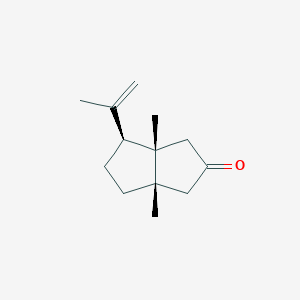
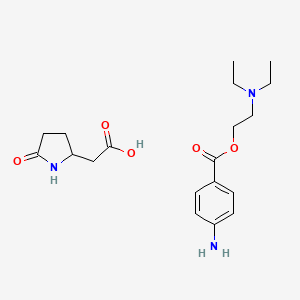
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
